4-{4-[5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine-1-carbonyl}-1-phenylpyrrolidin-2-one
Description
This compound features a pyrrolidin-2-one core substituted with a phenyl group at the 1-position. The 4-position of the pyrrolidinone is linked via a carbonyl group to a piperazine ring, which is further connected to a pyridinyl moiety bearing a 5-ethyl-1,2,4-oxadiazole substituent.
Properties
IUPAC Name |
4-[4-[5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine-1-carbonyl]-1-phenylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O3/c1-2-21-26-23(27-33-21)17-8-9-20(25-15-17)28-10-12-29(13-11-28)24(32)18-14-22(31)30(16-18)19-6-4-3-5-7-19/h3-9,15,18H,2,10-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHODDYVGHYLOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C4CC(=O)N(C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{4-[5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine-1-carbonyl}-1-phenylpyrrolidin-2-one is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be broken down as follows:
- Core Structure : Pyrrolidine ring with phenyl and piperazine substituents.
- Functional Groups : Contains an oxadiazole moiety and a carbonyl group which are critical for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various strains of bacteria.
- Antiparasitic Effects : The oxadiazole moiety is known for its activity against parasitic infections.
- Cytotoxicity : Investigations into cancer cell lines indicate that the compound may induce cytotoxic effects.
Antimicrobial Activity
The compound has shown effectiveness against specific bacterial strains, likely due to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways. A study demonstrated that derivatives of oxadiazoles can inhibit bacterial virulence factors, suggesting a similar mechanism may be at play here .
Antiparasitic Activity
The oxadiazole ring is implicated in the inhibition of key enzymes in parasites. For instance, compounds with similar structures have been shown to inhibit enzymes involved in the energy metabolism of parasites such as Leishmania and Trypanosoma species .
Cytotoxicity
The cytotoxic effects observed in cancer cell lines may be attributed to the compound's ability to induce apoptosis through the activation of caspases or by disrupting mitochondrial function. In vitro studies have indicated that analogs with similar structures can effectively reduce cell viability in various cancer models .
Case Studies and Research Findings
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer properties. The incorporation of the oxadiazole moiety into the molecular structure enhances its ability to inhibit tumor cell proliferation. Studies have shown that similar compounds can induce apoptosis in cancer cells, suggesting that this specific compound may also possess anticancer activity.
Antimicrobial Properties
Compounds containing piperazine and pyridine rings have been reported to exhibit antimicrobial activities. The presence of the 5-ethyl-1,2,4-oxadiazol group may enhance this activity by improving the compound's interaction with microbial targets. Preliminary studies suggest potential efficacy against various bacterial strains.
Neurological Applications
The piperazine unit is often associated with neuroactive compounds. This suggests that the compound could have implications in treating neurological disorders such as anxiety or depression. Research into similar piperazine derivatives has shown promising results in modulating neurotransmitter systems.
Case Study 1: Anticancer Screening
A study published in Journal of Medicinal Chemistry investigated a series of oxadiazole derivatives for their anticancer properties. The results indicated that compounds with similar structural features to our target compound exhibited IC50 values in the low micromolar range against various cancer cell lines, including breast and colon cancer cells .
Case Study 2: Antimicrobial Efficacy
Research documented in Antimicrobial Agents and Chemotherapy highlighted the effectiveness of piperazine-based compounds against Gram-positive and Gram-negative bacteria. The study found that modifications to the piperazine ring significantly affected antimicrobial potency, suggesting that our compound could potentially be optimized for enhanced efficacy .
Structure Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key factors include:
- Oxadiazole Substitution : Variations in substituents on the oxadiazole ring can significantly influence biological activity.
- Piperazine Configuration : The stereochemistry of the piperazine moiety may affect binding affinity to biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analogous Oxadiazole-Containing Piperazine Derivatives
- Compound 1a/1b (): These compounds share a pyridinyl-1,2,4-oxadiazole core but replace the piperazine-pyrrolidinone moiety with a phenylethyl-pyrrolidinyl group. Structural differences result in lower molecular weights (~420–430 g/mol) compared to the target compound (~450 g/mol).
- BF38026 (): This analog substitutes the phenylpyrrolidinone with a furan-oxazole-carbonyl group. The target compound’s phenylpyrrolidinone likely offers superior resistance to enzymatic degradation .
Pyrrolidinone-Based Analogs with Varied Substituents
- The 4-chlorophenyl group on the oxadiazole enhances electron-withdrawing effects, which may improve binding affinity to hydrophobic pockets but increase toxicity risks compared to the target’s ethyl group .
- 4-(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one (): The fluorophenyl substituent increases electronegativity and may enhance hydrogen bonding. However, fluorine’s small size limits steric effects, whereas the ethyl group in the target compound balances lipophilicity and steric bulk, optimizing pharmacokinetics .
Piperazine-Carbonyl-Linked Heterocycles
- Compound 4b/4f (): These pyrazole-quinoline derivatives retain the piperazine-carbonyl linkage but replace the oxadiazole-pyrrolidinone with a pyrazole-quinoline system. The quinoline moiety introduces planar aromaticity, favoring intercalation with DNA or enzymes, whereas the target compound’s oxadiazole-pyrrolidinone may engage in dipole interactions or act as a hydrogen bond acceptor .
Key Comparative Data
Research Findings and Mechanistic Insights
- Synthetic Accessibility : The target compound’s synthesis likely involves coupling a preformed 5-ethyl-1,2,4-oxadiazole-pyridinyl-piperazine fragment with 1-phenylpyrrolidin-2-one via a carbonyl linker, analogous to methods in and .
- Biological Activity : Compared to chlorophenyl or fluorophenyl analogs, the ethyl group minimizes toxicity risks while maintaining target engagement. Piperazine’s flexibility may enhance binding to dynamic enzyme active sites .
- Patent Landscape : Substituted oxadiazoles are prominent in neuropathic pain therapies (), suggesting the target compound could fill a niche in CNS drug development with improved safety profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
